molecular formula C10H7N3S B1615458 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole CAS No. 96911-75-0

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole

Cat. No.: B1615458
CAS No.: 96911-75-0
M. Wt: 201.25 g/mol
InChI Key: NLBFMECAIAFASS-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[2,1-b]thiazole family, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole typically involves the cyclization of 2-bromo-1-(pyridin-4-yl)ethanone with 4-bromo-1,3-thiazol-2-amine in ethanol under reflux conditions for 12 hours . This reaction yields 3-bromo-6-(pyridin-4-yl)imidazo[2,1-b]thiazole, which can be further modified to obtain various derivatives.

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid produces imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then combined with a dehydrating system consisting of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole stands out due to its unique combination of a pyridine ring and an imidazo[2,1-b]thiazole scaffold, which imparts distinct biological activities. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-3-11-4-2-8(1)9-7-13-5-6-14-10(13)12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBFMECAIAFASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327281
Record name 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96911-75-0
Record name 6-(4-Pyridinyl)imidazo[2,1-b]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96911-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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